(4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid
Description
(4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid is a bicyclic quinoline derivative featuring a cyclopentane ring fused to a quinoline scaffold. The molecule contains a ketone group at the 4-position and an acetic acid side chain at the 5-position.
Properties
IUPAC Name |
2-(4-oxo-2,3-dihydro-1H-cyclopenta[c]quinolin-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-13(17)8-15-12-7-2-1-4-10(12)9-5-3-6-11(9)14(15)18/h1-2,4,7H,3,5-6,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDCYBBYOWOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)N(C3=CC=CC=C23)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667675 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, often employing continuous flow chemistry techniques to streamline production.
Chemical Reactions Analysis
(4-Oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with different functional groups, which may enhance its biological activity.
Reduction: Reduction reactions can be used to modify the compound, potentially altering its physical and chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
(4-Oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid Derivatives
Key Analogs :
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 2)
- 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 8)
- 8-Nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Compound 9)
Key Differences :
- Substituent positioning (C5 vs. C3) alters electronic distribution, impacting solubility and interactions with biological targets.
3-Hydroxy-1,2,3,4-Tetrahydroquinoline-2,4-Diones
Key Analog: 3-Hydroxy-1,2,3,4-tetrahydroquinoline-2,4-dione ()
Key Differences :
- Dual ketones in tetrahydroquinoline-2,4-diones may enhance metal chelation, unlike the single ketone in the target compound.
Selenyl Acetic Acid Derivatives
Key Analogs: (4-Pyridoylselenyl)acetic acid, (2-Quinoloylselenyl)acetic acid ()
| Property | Target Compound | Selenyl Acetic Acid Derivatives |
|---|---|---|
| Heteroatom | Nitrogen (quinoline) | Selenium (selenyl group) |
| Acid Group | Acetic acid | Acetic acid with selenyl linkage |
| Electronic Effects | Moderate polarity | High polarizability due to selenium |
Key Differences :
- Selenium’s larger atomic radius and polarizability in selenyl derivatives may enhance redox activity, unlike the nitrogen-dominated electronic effects in the target compound.
Pyrazoloquinolinone Derivatives
Key Analog: (7-Bromo-2-(4-methoxyphenyl)-3-oxo-pyrazolo[4,3-c]quinolin-5-yl)methyl phosphate ()
| Property | Target Compound | Pyrazoloquinolinone Phosphate |
|---|---|---|
| Substituent | Acetic acid | Phosphate ester |
| Bioavailability | Likely higher | Phosphate may reduce cell permeability |
| Metabolic Stability | Stable carboxylic acid | Phosphate prone to enzymatic hydrolysis |
Key Differences :
- The acetic acid group in the target compound offers metabolic stability compared to labile phosphate esters.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
The compound (4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid (CAS Number: 727675-85-6) is a member of the cyclopentaquinoline family, which has garnered interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H13NO3
- Molecular Weight : 243.258 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 446.5 °C at 760 mmHg .
Antiinflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of cyclopentaquinolines have shown the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro studies have demonstrated that certain derivatives can selectively inhibit COX-2 with high potency, suggesting a potential therapeutic application in inflammatory diseases .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of cyclooxygenase enzymes. The binding affinity and selectivity for COX-2 over COX-1 suggest that these compounds could minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
-
Inhibition of COX Enzymes :
A study evaluated a series of cyclopentaquinoline derivatives for their ability to inhibit COX enzymes. Among them, one derivative exhibited an IC50 value of 150 nM for COX-2 with a selectivity index of 570.6 for COX-1/COX-2 inhibition ratio, indicating its potential as a lead compound for further development . -
Anticancer Activity :
Preliminary studies suggest that this compound may also exhibit anticancer properties. In vitro tests have shown that certain analogs induce apoptosis in various cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation .
Structure–Activity Relationship (SAR)
The structural modifications on the cyclopentaquinoline backbone significantly influence the biological activity of these compounds. For instance:
- Substituents on the quinoline ring can enhance binding affinity to target enzymes.
- The presence of functional groups such as carboxylic acids has been linked to increased anti-inflammatory activity.
This relationship is crucial for designing more effective derivatives with improved pharmacological profiles .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| COX Inhibition | Effective against COX-2 with high selectivity |
| Anticancer Potential | Induces apoptosis in cancer cell lines |
| Structure–Activity Insights | Modifications enhance activity and selectivity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid, and what intermediates are critical?
- Answer: A telescoped multicomponent reaction protocol is often used, involving hydroxyquinoline derivatives, glyoxals (e.g., 4-methoxyphenylglyoxal), and Meldrum’s acid. The reaction proceeds via initial condensation in acetonitrile, followed by intramolecular cyclization in refluxing acetic acid. Key intermediates include fused quinoline-acetic acid precursors formed during cyclization. This method emphasizes atom economy and avoids complex purification steps .
Q. What spectroscopic and analytical techniques are essential for structural confirmation of this compound?
- Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR and 2D-NMR (e.g., COSY, HSQC) resolve regiochemical ambiguities in the cyclopentaquinoline core. IR spectroscopy validates functional groups like carbonyls (4-oxo group) and carboxylic acids. X-ray crystallography may resolve steric hindrance in fused ring systems .
Q. What pharmacological models are suitable for preliminary bioactivity screening of this compound?
- Answer: In vitro assays targeting anti-inflammatory pathways (e.g., COX-2 inhibition) or antimicrobial activity (via bacterial/fungal growth inhibition) are common. Dose-response studies using cell lines (e.g., RAW 264.7 macrophages) should follow standardized protocols, with IC₅₀ calculations normalized to reference drugs .
Advanced Research Questions
Q. How can regioselectivity challenges in the cyclization step be addressed during synthesis?
- Answer: Regioselectivity is influenced by solvent polarity and temperature. For example, cyclization in acetic acid at reflux promotes thermodynamically favored products, while Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) can pre-functionalize intermediates to direct ring closure. Computational modeling (DFT) aids in predicting transition-state stability .
Q. How should researchers resolve contradictory spectral data in structural elucidation?
- Answer: Contradictions in NMR signals (e.g., overlapping peaks in the cyclopentaquinoline core) require advanced techniques like NOESY for spatial correlation or variable-temperature NMR to assess dynamic effects. Isotopic labeling (e.g., ¹⁵N) can clarify nitrogen environments in the quinoline moiety .
Q. What experimental design principles apply to environmental fate studies of this compound?
- Answer: Follow frameworks like Project INCHEMBIOL:
- Phase 1: Determine physicochemical properties (logP, hydrolysis rates) and abiotic degradation (photolysis, hydrolysis).
- Phase 2: Assess bioaccumulation in model organisms (e.g., Daphnia magna) and metabolic pathways via LC-MS/MS.
- Phase 3: Conduct microcosm studies to evaluate ecosystem-level impacts .
Q. How can computational tools enhance mechanistic studies of this compound’s bioactivity?
- Answer: Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., cyclooxygenase). MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. QSAR models correlate substituent effects (e.g., methoxy groups) with activity trends .
Methodological Guidelines
- Synthesis Optimization: Use Design of Experiments (DoE) to test variables (e.g., molar ratios, catalysts) and identify optimal yields .
- Ecotoxicology: Apply OECD Test Guidelines 201 (algae growth inhibition) and 211 (daphnia reproduction) for standardized risk assessment .
- Data Validation: Cross-reference spectral data with synthetic analogs (e.g., furoquinolin-acetic acid derivatives) to confirm structural uniqueness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
